4-Cyclohexylcyclohexanone: Technical Profile & Synthesis Guide
4-Cyclohexylcyclohexanone: Technical Profile & Synthesis Guide
This guide details the physicochemical profile, synthesis, and applications of 4-Cyclohexylcyclohexanone (CAS 92-68-2) , a critical intermediate in the synthesis of liquid crystal mesogens and pharmaceutical scaffolds.[1]
[1]
Executive Summary
4-Cyclohexylcyclohexanone (CAS 92-68-2) is a bicyclic ketone featuring two cyclohexane rings linked at the C4 position.[1][2] It serves as a pivotal building block in materials science, particularly for nematic liquid crystals (LCs) used in display technologies. Its rigid bicyclic core confers high thermal stability and favorable optical anisotropy to downstream derivatives. Additionally, it functions as a lipophilic scaffold in drug discovery, enhancing the bioavailability of pharmaceutical agents.
Physicochemical Profile
| Property | Value | Notes |
| CAS Number | 92-68-2 | |
| IUPAC Name | 4-Cyclohexylcyclohexan-1-one | Also known as [1,1'-Bicyclohexyl]-4-one |
| Molecular Formula | C₁₂H₂₀O | |
| Molecular Weight | 180.29 g/mol | |
| Physical State | Low-melting solid / Viscous liquid | Dependent on purity and temperature |
| Melting Point | 38 – 40 °C | High purity (trans-rich) samples [1] |
| Boiling Point | 80 – 85 °C @ 0.08 Torr | High vacuum required for distillation [1] |
| Solubility | Soluble in DCM, EtOAc, THF | Insoluble in water |
| Isomerism | cis and trans diastereomers | trans-isomer is thermodynamically favored |
Synthetic Routes & Mechanisms[1]
The industrial and laboratory synthesis of 4-cyclohexylcyclohexanone typically proceeds via the hydrogenation of 4-phenylphenol followed by oxidation.[1]
Reaction Workflow
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Hydrogenation: Catalytic reduction of 4-phenylphenol yields 4-cyclohexylcyclohexanol.[1] This step establishes the bicyclic framework but produces a mixture of cis and trans alcohols.
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Oxidation: The alcohol mixture is oxidized to the ketone. Common reagents include Jones reagent (CrO₃/H₂SO₄) or catalytic dehydrogenation.
-
Isomerization (Crucial): The resulting ketone exists as a mixture of isomers.[3] For liquid crystal applications, the linear trans isomer is required. Base-catalyzed equilibration converts the cis isomer to the thermodynamically stable trans form via an enolate intermediate.
Mechanistic Pathway Visualization
The following diagram illustrates the transformation from aromatic precursor to the target thermodynamic isomer.
Figure 1: Synthesis and isomerization pathway. The base-catalyzed equilibration favors the trans-isomer (equatorial substituents).[1]
Experimental Protocol: Oxidation & Equilibration
Note: This protocol describes the oxidation of 4-cyclohexylcyclohexanol to the ketone, followed by isomerization.[1]
Reagents & Equipment
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Oxidant: Jones Reagent (2.67 M CrO₃ in H₂SO₄).
-
Solvent: Acetone (Reagent grade).
-
Base: 10% NaOH solution (for isomerization).
-
Equipment: 3-neck round bottom flask, mechanical stirrer, addition funnel, thermometer.
Step-by-Step Methodology
Step 1: Jones Oxidation [1]
-
Dissolution: Dissolve 18.2 g (0.1 mol) of 4-cyclohexylcyclohexanol in 150 mL of acetone in the 3-neck flask. Cool to 0–5 °C using an ice bath.
-
Addition: Dropwise add Jones reagent (~40 mL) via the addition funnel. Maintain internal temperature below 10 °C to prevent over-oxidation or cleavage.
-
Monitoring: The solution will turn from orange to green (Cr³⁺ formation). Continue addition until the orange color persists for >1 minute, indicating excess oxidant.
-
Quenching: Add Isopropyl alcohol (5 mL) to quench excess Cr(VI). The solution returns to green.
-
Work-up: Decant the liquid from the chromium salts. Concentrate the acetone solution under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x). Dry over MgSO₄ and concentrate to yield the crude ketone.
Step 2: Thermodynamic Equilibration (Isomerization)
Why this step? The oxidation often yields a ~60:40 trans:cis mixture. The trans isomer (diequatorial) is lower in energy.
-
Reflux: Dissolve the crude ketone in Ethanol (50 mL). Add 5 mL of 10% aqueous NaOH.
-
Equilibration: Reflux the mixture for 2 hours. The base generates the enolate; reprotonation preferentially occurs from the axial direction, placing the bulky cyclohexyl group in the equatorial position [2].
-
Isolation: Cool to room temperature. Pour into ice water. The trans-isomer is less soluble and may precipitate.[1] Extract with Hexanes (if liquid) or filter (if solid).
-
Purification: Recrystallize from methanol or distill under high vacuum (bp 80–85 °C @ 0.08 Torr) to obtain pure trans-4-cyclohexylcyclohexanone .
Applications in Drug Discovery & Materials[1]
Liquid Crystal Mesogens
The trans-4-cyclohexylcyclohexanone motif is the precursor to trans-4-(trans-4-alkylcyclohexyl)cyclohexanecarbonitriles , a class of super-fluorinated liquid crystals.[1]
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Structural Role: The bicyclic core provides the rigid "rod" shape necessary for the nematic phase.
-
Optical Properties: The saturated rings (low birefringence) are ideal for TFT-LCD displays requiring high contrast and chemical stability under UV light.[1]
Pharmaceutical Intermediates
Used as a lipophilic spacer in drug design. The cyclohexyl group mimics the spatial occupancy of a phenyl ring but with different metabolic stability and solubility profiles (higher logP).
Safety & Handling (SDS Summary)
-
Hazards: Causes serious eye damage (H318).[5] Irritating to skin (H315).
-
Storage: Store at 2–8 °C (refrigerated). The compound has a low melting point (~38 °C) and can fuse into a solid block if stored at room temperature in warm climates.
-
PPE: Wear chemical-resistant gloves (Nitrile) and tightly sealed safety goggles.[1] Use in a fume hood to avoid inhalation of vapors during heating [3].
References
-
CAS Common Chemistry . [1,1'-Bicyclohexyl]-4-one (CAS 92-68-2).[1][6] American Chemical Society.[6] Available at: [Link][6]
Sources
- 1. 2-CYCLOHEXYLCYCLOHEXANONE | 90-42-6 [chemicalbook.com]
- 2. 4-CYCLOHEXYLCYCLOHEXANONE CAS#: 92-68-2 [m.chemicalbook.com]
- 3. When cis-2,4-dimethylcyclohexanone is dissolved in aqueous ethano... | Study Prep in Pearson+ [pearson.com]
- 4. wap.guidechem.com [wap.guidechem.com]
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